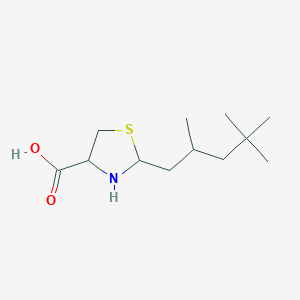![molecular formula C12H18ClNO3 B1439524 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride CAS No. 1181457-78-2](/img/structure/B1439524.png)
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride
Descripción general
Descripción
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, also known as 4-MEPH, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and can be used in a variety of laboratory experiments. 4-MEPH is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for other compounds. It is also used as a substrate in enzyme-catalyzed reactions, as a ligand in coordination chemistry, and as a chelating agent for metal ions. 4-MEPH has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Photodynamic Activity Against Oral Cancer
The compound 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, when incorporated into liposomes, was used to deliver zinc(II) phthalocyanine derivatives for photodynamic therapy against oral cancer. The introduction of 2-(morpholin-4-yl)ethoxy groups significantly altered the physicochemical properties of the phthalocyanines, enhancing their hydrophilicity and reducing their tendency to aggregate. The zinc(II) phthalocyanine derivative with two 2-(morpholin-4-yl)ethoxy substituents demonstrated promising biological effects against oral squamous cell carcinoma, indicating that liposomes are an effective drug delivery vehicle for hydrophobic phthalocyanines in biological studies (Skupin-Mrugalska et al., 2018).
Photodynamic Therapy for Cancer Treatment
Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups were synthesized and characterized for their potential in photodynamic therapy. These derivatives showed moderate to high quantum yields of singlet oxygen production, indicating their potential as photosensitizers. The zinc(II) phthalocyanine derivative with two 2-(morpholin-4-yl)ethoxy substituents, in particular, showed significant biological activity against prostate and malignant melanoma cell lines when irradiated, suggesting its potential use in photodynamic therapy for cancer treatment (Kucińska et al., 2015).
Applications in Drug Synthesis and Characterization
Synthesis of Anti-Breast Cancer Agents
A novel compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. The compound demonstrated promising anticancer activity against the MCF-7 breast cancer cell line, showing better effectiveness than the standard drug 4-hydroxytamoxifen. Molecular docking studies supported the anticancer evaluation, indicating that the compound has a strong binding affinity to the estrogen receptor α(ERα), making it a potent anti-breast cancer agent (Kumar et al., 2021).
Propiedades
IUPAC Name |
4-(2-morpholin-4-ylethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13;/h1-4,14H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGGHBEWOSDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



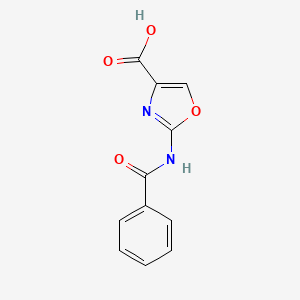
![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)
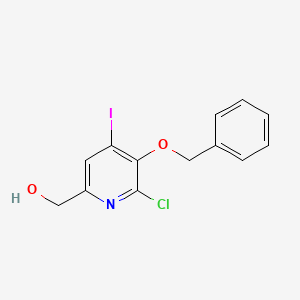
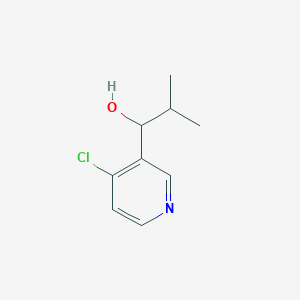
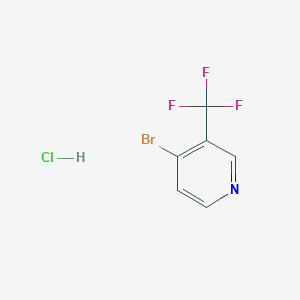
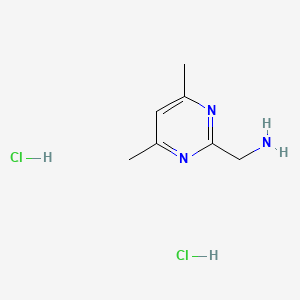

![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)


![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)
